2-Fluoro-3-methylbenzene-1-carbothioamide
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Overview
Description
2-Fluoro-3-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C₈H₈FNS and a molecular weight of 169.22 g/mol . It is a derivative of benzene, where a fluorine atom and a methyl group are substituted at the 2 and 3 positions, respectively, and a carbothioamide group is attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbenzene-1-carbothioamide typically involves the reaction of 2-Fluoro-3-methylbenzenamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Fluoro-3-methylbenzene-1-carbothioamide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific molecular pathways.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzene-1-carbothioamide: Similar structure but with the fluorine atom at the 4 position.
2-Fluoro-4-methylbenzene-1-carbothioamide: Fluorine and methyl groups are at the 2 and 4 positions, respectively.
Uniqueness
2-Fluoro-3-methylbenzene-1-carbothioamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the 2 position and the methyl group at the 3 position provides distinct steric and electronic effects compared to its isomers .
Properties
Molecular Formula |
C8H8FNS |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-fluoro-3-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8FNS/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
SRKKNFQBDWOMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=S)N)F |
Origin of Product |
United States |
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